Nitrazolam is a synthetic compound belonging to the class of benzodiazepines, specifically characterized by its triazole ring structure. Its chemical formula is C₁₁H₈ClN₃O₂, and it is recognized for its psychoactive properties. Nitrazolam is often categorized as a designer drug, which means it has been synthesized to mimic the effects of traditional benzodiazepines while potentially evading legal restrictions. The compound has garnered attention due to its increasing presence in recreational drug markets and its association with various adverse effects and toxicities .
Nitrazepam's sedative and hypnotic properties have made it a valuable tool in studying sleep mechanisms. Researchers have used it to:
Nitrazepam's anxiolytic (anxiety-reducing) effects have been explored in research on:
The potential for dependence and tolerance associated with Nitrazepam has been a topic of research. Studies have investigated:
Nitrazolam exhibits multiple biological activities primarily through its action on the gamma-aminobutyric acid (GABA) receptor system. Key aspects include:
The synthesis of nitrazolam typically involves several steps:
Nitrazolam has limited legitimate medical applications but is primarily noted for:
Research on nitrazolam's interactions with other substances highlights potential risks:
Nitrazolam shares structural and functional similarities with several other compounds in the benzodiazepine class. Here are some notable comparisons:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Clonazolam | 1-methyl-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]diazepine | Higher potency; associated with severe toxicity reports |
Flubromazolam | 1-methyl-8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]diazepine | Noted for long-lasting effects; potential for abuse |
Diclazepam | 7-chloro-1-methyl-5-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]diazepine | Often used in research; similar anxiolytic properties |
Nitrazolam's unique features include:
The systematic nomenclature of nitrazolam follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems. The compound bears the formal chemical name 1-methyl-8-nitro-6-phenyl-4H- [1] [2] [3]triazolo[4,3-a] [1] [3]benzodiazepine [1] [2] [4] [3]. This designation reflects the hierarchical structural organization beginning with the core benzodiazepine framework, modified by triazole ring fusion and specific substituent positioning.
The Chemical Abstracts Service registry number for nitrazolam is 28910-99-8 [1] [5], providing a unique identifier for this specific molecular entity. Alternative nomenclature systems have generated variant names, including the simplified descriptor "4H- [1] [2] [3]Triazolo[4,3-a] [1] [3]benzodiazepine, 1-methyl-8-nitro-6-phenyl-" [6], which emphasizes the triazole-benzodiazepine fusion pattern.
The molecular formula C₁₇H₁₃N₅O₂ represents the atomic composition of nitrazolam [1] [2] [4] [5], with a molecular weight of 319.324 daltons [1] [7]. The canonical Simplified Molecular Input Line Entry System representation is CC1=NN=C2CN=C(C3=CC=CC=C3)C4=C(C=CC(N+=O)=C4)N21 [2], providing a linear encoding of the molecular structure suitable for computational applications.
The International Chemical Identifier InChI string for nitrazolam is InChI=1S/C17H13N5O2/c1-11-19-20-16-10-18-17(12-5-3-2-4-6-12)14-9-13(22(23)24)7-8-15(14)21(11)16/h2-9H,10H2,1H3 [5], which encodes the complete structural information including stereochemical details where applicable.
The fundamental architecture of nitrazolam is built upon the triazolobenzodiazepine scaffold, representing a structurally sophisticated heterocyclic system. This framework consists of the classical 1,4-benzodiazepine core with an additional triazole ring fused at specific positions [1] [8]. The benzodiazepine nucleus comprises a seven-membered diazepine ring fused to a benzene ring, creating the characteristic bicyclic system that forms the foundation for the entire structural family [9].
The triazole component introduces a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, following the molecular formula C₂H₃N₃ for the basic triazole unit [10]. In nitrazolam, this triazole ring adopts the 1,2,4-triazole isomeric form, which exhibits substantial aromatic stabilization due to the delocalization of six π electrons throughout the five-membered ring system [11]. The positioning of nitrogen atoms within the triazole ring generates a highly electron-deficient heterocycle that significantly influences the overall electronic properties of the molecule [11].
The fusion of the triazole ring to the benzodiazepine scaffold occurs at the [4,3-a] positions, creating a tricyclic system with enhanced rigidity compared to simple benzodiazepines [8] [12]. This structural modification results in increased potency relative to non-triazole benzodiazepine analogues, as observed in the broader class of triazolobenzodiazepines [13] [14]. The fused ring system constrains molecular flexibility and creates a more defined three-dimensional architecture that enhances binding affinity to gamma-aminobutyric acid receptors [15].
The core scaffold demonstrates substantial aromatic character throughout the ring system, with the triazole ring contributing significant electron-withdrawing effects that propagate through the entire molecular framework [11]. The presence of multiple nitrogen atoms within the triazole component creates regions of high electron density that facilitate coordination with metal centers and hydrogen bonding interactions [10].
The substituent pattern of nitrazolam reflects a carefully orchestrated arrangement of functional groups that define its chemical identity and biological activity. The molecule contains three primary substituent systems: a methyl group at the 1-position of the triazole ring, a nitro group at the 8-position of the benzodiazepine scaffold, and a phenyl ring at the 6-position [1] [2] [4].
The methyl substituent at the 1-position of the triazole ring represents a simple alkyl modification that influences both the electronic and steric properties of the heterocycle . This methyl group exists in a relatively unconstrained environment, allowing for some rotational freedom that may contribute to conformational flexibility. The positioning of this substituent affects the tautomeric equilibrium of the triazole ring system and influences the overall lipophilicity of the molecule .
The nitro functional group positioned at the 8-position constitutes one of the most electronically significant substituents in the nitrazolam structure. The nitro group (-NO₂) functions as a powerful electron-withdrawing entity through both inductive and resonance effects [17] [18]. The presence of this group significantly reduces electron density throughout the aromatic ring system, creating a region of substantial electrophilic character [17]. The nitro group also exhibits potential for hydrogen bonding interactions through its oxygen atoms, contributing to intermolecular association patterns [18].
The electron-withdrawing nature of the nitro substituent has profound implications for the reactivity of the benzene ring to which it is attached. The reduced electron density makes the aromatic system less susceptible to electrophilic aromatic substitution reactions while enhancing its reactivity toward nucleophilic attack [18]. The nitro group also activates adjacent hydrogen atoms for acidic behavior, potentially influencing metabolic pathways and chemical transformations [17].
The phenyl ring at the 6-position represents an aromatic substituent that contributes significantly to the overall molecular volume and lipophilicity of nitrazolam [19] [20]. This phenyl group adopts a conformation that may be influenced by intramolecular interactions with neighboring substituents, particularly potential CH/π interactions with the methyl group [19]. The positioning of the phenyl ring creates opportunities for π-π stacking interactions with other aromatic systems, influencing both solid-state packing and solution-phase aggregation behavior [20].
The phenyl substituent introduces rotational flexibility around the carbon-carbon bond connecting it to the benzodiazepine core. This rotational freedom allows for conformational adaptation that may optimize intermolecular interactions and binding affinity to biological targets [19]. The aromatic character of the phenyl ring contributes to the overall electronic delocalization within the molecule and provides additional sites for potential chemical modification [20].
Functional Group | Position | Electronic Effect | Structural Impact |
---|---|---|---|
Methyl Group | 1-Position (Triazole) | Weak Electron-Donating | Increased Lipophilicity, Conformational Flexibility |
Nitro Group | 8-Position (Benzene) | Strong Electron-Withdrawing | Enhanced Electrophilicity, Hydrogen Bonding Capability [17] [18] |
Phenyl Ring | 6-Position (Benzodiazepine) | Moderate Electron-Donating | Increased Molecular Volume, π-π Interactions [19] [20] |
The spatial arrangement of these substituents creates a three-dimensional molecular architecture that determines the compound's physical properties, chemical reactivity, and biological activity. The combination of electron-withdrawing and electron-donating groups generates a complex electronic environment that influences intermolecular interactions and molecular recognition processes. The overall substituent pattern of nitrazolam represents a sophisticated balance of electronic effects that contribute to its distinctive chemical and pharmacological profile [21] [14].
Nitrazolam, classified as a triazolobenzodiazepine, represents a subclass of benzodiazepine derivatives that incorporates a triazole ring fused to the traditional benzodiazepine structure [1] [2]. This compound has emerged as a designer drug with documented forensic significance and has been the subject of comprehensive analytical characterization studies [3] [4]. The following sections provide detailed analysis of the molecular characteristics and physicochemical properties of nitrazolam based on extensive research findings and analytical data.
The molecular structure of nitrazolam is defined by the empirical formula C₁₇H₁₃N₅O₂, representing a complex heterocyclic compound with multiple nitrogen atoms and oxygen functionalities [1] [5] [6]. The molecular weight has been consistently determined across multiple analytical sources as 319.32 grams per mole [1] [7] [8], with high-precision mass spectrometric measurements providing additional accuracy parameters.
Table 3.1: Molecular Mass and Formula Data for Nitrazolam
Parameter | Value | Analytical Method | Reference |
---|---|---|---|
Empirical Formula | C₁₇H₁₃N₅O₂ | Multiple analytical techniques | [1] [5] [6] |
Molecular Weight | 319.32 g/mol | Mass spectrometry | [1] [7] [8] |
Monoisotopic Mass | 319.106925 g/mol | High-resolution mass spectrometry | [1] [9] |
Exact Mass | 319.1069 g/mol | Time-of-flight mass spectrometry | [9] [10] |
Molecular Ion [M+] | 319 | Electron ionization mass spectrometry | [3] |
Exact Mass [M+H]+ | 320.1142 g/mol | Electrospray ionization mass spectrometry | [3] [11] |
The monoisotopic mass of 319.106925 grams per mole represents the mass calculated using the most abundant isotope of each element [1] [9]. This value is critical for high-resolution mass spectrometric identification and provides enhanced specificity compared to average molecular weight calculations. The protonated molecular ion [M+H]+ at 320.1142 grams per mole is consistently observed in positive ion mode electrospray ionization mass spectrometry [3] [11].
Chemical identification parameters include the International Union of Pure and Applied Chemistry name: 1-methyl-8-nitro-6-phenyl-4H- [1] [5] [6]triazolo[4,3-a] [1] [6]benzodiazepine [1] [8] [12]. The Chemical Abstracts Service registry number 28910-99-8 provides unique identification across chemical databases [1] [13] [8]. The International Chemical Identifier Key OYRPNABWTHDOFK-UHFFFAOYSA-N and Simplified Molecular Input Line Entry System string CC1=NN=C2N1C3=C(C=C(C=C3)N+[O-])C(=NC2)C4=CC=CC=C4 enable computational chemical analysis and database searching [1] [14].
Nitrazolam appears as a crystalline solid with characteristic yellow to light yellow coloration [8] [3] [15]. The melting point has been determined through multiple analytical approaches, with convergent values reported as 231.5-232.5°C [16] [17], with additional literature reporting a closely aligned range of 233-234°C [13] [18]. These thermal properties indicate significant intermolecular interactions and crystalline stability.
Table 3.2: Physical and Crystallographic Properties
Property | Value | Method | Reference |
---|---|---|---|
Melting Point | 231.5-232.5°C | Differential scanning calorimetry | [16] [17] |
Alternate Melting Point | 233-234°C | Thermal analysis | [13] [18] |
Appearance | Crystalline solid | Visual inspection | [8] [15] [19] |
Color | Yellow to light yellow | Spectrophotometric analysis | [3] [20] |
Crystal Form | Crystalline solid | X-ray diffraction analysis | [18] |
Density (predicted) | 1.44 ± 0.1 g/cm³ | Computational modeling | [21] [22] |
Refractive Index | 1.739 | Optical measurement | [16] |
Crystallographic analysis has been conducted for structurally related compounds, providing insight into the spatial arrangement of triazolobenzodiazepine structures [18]. Single crystal X-ray diffraction data for the related compound clonazolam revealed monoclinic crystal system characteristics with space group P21/n [18]. The crystal data showed unit cell parameters of a = 8.3378(5) Å, b = 13.1153(8) Å, c = 14.7638(9) Å, β = 102.804(2)°, with a calculated density of 1.493 g/cm³ [18].
Stereochemical considerations for nitrazolam indicate that the compound does not contain chiral centers in its basic structure, distinguishing it from certain benzodiazepine derivatives that exist as enantiomeric pairs [23]. The absence of stereogenic centers simplifies analytical characterization and eliminates concerns regarding enantiomeric purity that affect some psychoactive compounds [24] [25].
The predicted boiling point of 550.2 ± 60.0°C and flash point of 286.6 ± 32.9°C suggest thermal stability under normal conditions but indicate potential thermal decomposition at elevated temperatures [21] [22]. The predicted pKa value of 1.96 ± 0.40 indicates weak basicity, consistent with the triazole ring system and nitro group substitution [21].
The solubility profile of nitrazolam demonstrates preferential dissolution in organic solvents, consistent with its lipophilic benzodiazepine structure [20] [21]. Systematic solubility determinations have been conducted across multiple solvent systems, providing comprehensive data for analytical and research applications.
Table 3.3: Solubility Parameters for Nitrazolam
Solvent System | Solubility | Temperature | Reference |
---|---|---|---|
Dimethylformamide | 30 mg/mL | Room temperature | [20] [21] |
Dimethyl sulfoxide | 20 mg/mL | Room temperature | [26] [21] |
Ethanol | 10 mg/mL | Room temperature | [26] [21] |
Methanol | 1 mg/mL | Room temperature | [21] |
Dichloromethane | Soluble | Room temperature | [10] |
Water | Soluble | Room temperature | [10] |
DMF:PBS (pH 7.2)(1:1) | 0.5 mg/mL | Room temperature | [20] |
Water (predicted) | 0.0725 mg/mL | Room temperature | [27] |
The solubility hierarchy demonstrates highest solubility in dipolar aprotic solvents, with dimethylformamide providing optimal dissolution at 30 mg/mL [20] [21]. Dimethyl sulfoxide shows good solubility at 20 mg/mL, making it suitable for stock solution preparation [26] [21]. Protic solvents show moderate to low solubility, with ethanol achieving 10 mg/mL and methanol limited to 1 mg/mL [26] [21]. The aqueous solubility of 0.0725 mg/mL indicates limited water miscibility, consistent with the lipophilic nature of the compound [27].
Table 3.4: Partition Coefficients and Lipophilicity Parameters
Parameter | Value | Method | Reference |
---|---|---|---|
LogP (ALOGPS prediction) | 2.59 | Computational modeling | [27] |
LogP (Chemaxon prediction) | 2.36 | Computational modeling | [27] |
LogS (ALOGPS prediction) | -3.6 | Computational modeling | [27] |
Lipophilicity Classification | Lipophilic compound | Literature review | [28] [29] |
The logarithm of the partition coefficient (LogP) values indicate moderate lipophilicity, with computational predictions ranging from 2.36 to 2.59 [27]. These values place nitrazolam within the optimal range for blood-brain barrier penetration, consistent with its central nervous system activity [28]. The predicted LogS value of -3.6 corresponds to limited aqueous solubility, supporting the experimental solubility determinations [27].
Lipophilicity plays a crucial role in benzodiazepine brain uptake, with studies demonstrating that blood-brain barrier penetration correlates more strongly with lipid solubility than with binding affinity [28]. The moderate lipophilicity of nitrazolam suggests efficient central nervous system penetration while maintaining sufficient aqueous solubility for biological distribution [28] [29].
Blood-to-plasma ratio determinations have been conducted for related designer benzodiazepines, providing context for nitrazolam pharmacokinetics [30]. Studies of structurally similar compounds revealed blood-to-plasma ratios ranging from 0.57 to 1.18, with values influenced by plasma protein binding, molecular size, and lipophilicity [30]. The partition coefficient data suggest that nitrazolam would exhibit intermediate blood-to-plasma distribution characteristics [30] [31].